molecular formula C18H18N4O2S B250880 N-butyryl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea

N-butyryl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea

Katalognummer B250880
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: SJWIKHABEAPYHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-butyryl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea, also known as BPTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPTU is a thiourea derivative that has been synthesized through various methods and has shown promising results in scientific research.

Wirkmechanismus

N-butyryl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea exerts its effects through various mechanisms. In cancer cells, N-butyryl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea induces apoptosis by activating the caspase pathway and inhibiting the Akt pathway. N-butyryl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and inhibiting the activity of matrix metalloproteinases (MMPs). In inflammatory cells, N-butyryl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) by inhibiting the activation of nuclear factor-kappa B (NF-kappaB).
Biochemical and Physiological Effects:
N-butyryl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea has been shown to have various biochemical and physiological effects. In cancer cells, N-butyryl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. In inflammatory cells, N-butyryl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea inhibits the production of pro-inflammatory cytokines and reduces inflammation. N-butyryl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea has also been shown to have antioxidant effects and to protect against oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-butyryl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea is its potential as a therapeutic agent for cancer and inflammatory diseases. N-butyryl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea has shown promising results in preclinical studies and may have fewer side effects than traditional chemotherapy drugs. One limitation of N-butyryl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea is its limited solubility in aqueous solutions, which may make it difficult to administer in vivo. Another limitation is the lack of clinical studies on the safety and efficacy of N-butyryl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea in humans.

Zukünftige Richtungen

There are several future directions for the study of N-butyryl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea. One direction is the development of novel formulations of N-butyryl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea that improve its solubility and bioavailability. Another direction is the study of N-butyryl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea in combination with other anticancer or anti-inflammatory agents. Additionally, further studies are needed to determine the safety and efficacy of N-butyryl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea in humans.

Synthesemethoden

The synthesis of N-butyryl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea has been achieved through various methods, including the reaction of 2-methyl-4-(2-nitrophenyl)-1,3-oxazole-5-carboxylic acid with thiourea in the presence of a reducing agent. Another method involves the reaction of 2-methyl-4-(2-nitrophenyl)-1,3-oxazole-5-carboxylic acid with thionyl chloride, followed by the reaction with N-(2-aminoethyl)-N'-butylthiourea.

Wissenschaftliche Forschungsanwendungen

N-butyryl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea has been studied extensively for its potential applications in various fields. In the field of medicine, N-butyryl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea has shown promising results as an anticancer agent. Studies have shown that N-butyryl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-butyryl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that N-butyryl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models.

Eigenschaften

Molekularformel

C18H18N4O2S

Molekulargewicht

354.4 g/mol

IUPAC-Name

N-[[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]butanamide

InChI

InChI=1S/C18H18N4O2S/c1-3-5-15(23)21-18(25)20-13-8-7-12(10-11(13)2)17-22-16-14(24-17)6-4-9-19-16/h4,6-10H,3,5H2,1-2H3,(H2,20,21,23,25)

InChI-Schlüssel

SJWIKHABEAPYHT-UHFFFAOYSA-N

SMILES

CCCC(=O)NC(=S)NC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)C

Kanonische SMILES

CCCC(=O)NC(=S)NC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.